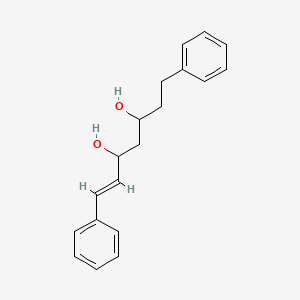

(E)-1,7-diphenylhept-1-ene-3,5-diol

説明

(E)-1,7-Diphenylhept-1-ene-3,5-diol (CAS: 87095-75-8) is a diarylheptanoid characterized by a seven-carbon backbone with phenyl groups at positions 1 and 7, hydroxyl groups at positions 3 and 5, and an (E)-configured double bond at position 1. This compound is primarily isolated from plant species such as Alpinia katsumadai and Escallonia illinita . Its stereochemistry, (3S,5S), is critical for biological activity, as enantiomeric forms (e.g., 3R,5S) exhibit distinct pharmacological profiles . The compound has demonstrated anti-oomycete and anti-mycobacterial activities, with mechanisms involving membrane permeability modulation and synergy with antibiotics like rifampicin .

特性

分子式 |

C19H22O2 |

|---|---|

分子量 |

282.4 g/mol |

IUPAC名 |

(E)-1,7-diphenylhept-1-ene-3,5-diol |

InChI |

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+ |

InChIキー |

YSRHCYXKOMRFPK-ACCUITESSA-N |

異性体SMILES |

C1=CC=C(C=C1)CCC(CC(/C=C/C2=CC=CC=C2)O)O |

正規SMILES |

C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,7-diphenylhept-1-ene-3,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of a heptene backbone, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The hydroxyl groups are then introduced via hydroboration-oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and borane for the hydroboration step.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

化学反応の分析

Types of Reactions

(E)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of heptane derivatives with hydroxyl groups.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

(E)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antioxidant due to the presence of phenyl and hydroxyl groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

作用機序

The mechanism of action of (E)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions. These interactions can influence biological pathways, such as the inhibition of oxidative stress and modulation of enzyme activities.

類似化合物との比較

Key Observations:

Hydroxyl Groups : The presence of hydroxyls at C3 and C5 in this compound enhances water solubility compared to ketone-containing analogs (e.g., trans,trans-1,7-diphenylhepta-4,6-dien-3-one), which are more lipophilic .

Double Bond Configuration : The (E)-configuration at C1 in this compound may stabilize membrane interactions, whereas (Z)-isomers (e.g., (Z)-5-Hydroxy-1,7-diphenylhept-4-en-3-one) could exhibit steric hindrance, reducing bioactivity .

Stereochemistry : The (3S,5S) enantiomer shows specific anti-oomycete activity, while the (3R,5S) form is primarily used as a reference standard, suggesting stereochemical specificity in target binding .

Physicochemical and Commercial Factors

| Compound | Purity | Price (5 mg) | Solubility | Stability |

|---|---|---|---|---|

| This compound | ≥98% | $620 | DMSO, ethanol | 24 months at 2–8°C |

| (3R,5S,E)-Isomer | ≥98% | $650 | DMSO, chloroform | 24 months at 2–8°C |

| (Z)-5-Hydroxy analog | ≥95% | $566 | Ethyl acetate | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1,7-diphenylhept-1-ene-3,5-diol, and what analytical methods validate its stereochemical purity?

- Methodological Answer : The compound can be synthesized via allylation reactions using solvents like hexafluoroisopropanol (HFIP), which promotes stereoselectivity without metal catalysts . Chiral HPLC or NMR (e.g., NOESY) is critical for verifying the E-configuration and 3,5-diol stereochemistry. For example, 3S,5S and 3R,5S diastereomers require comparison with authentic standards via retention times and coupling constants .

Q. How is this compound structurally characterized in natural product isolation studies?

- Methodological Answer : Isolation from natural sources (e.g., Escallonia illinita resin) involves column chromatography followed by NMR (¹H, ¹³C, DEPT, HSQC, and HMBC) to assign hydroxyl and phenyl group positions. Key signals include olefinic protons (δ 6.2–6.8 ppm, J = 16 Hz for E-configuration) and diol carbons (δ 70–75 ppm) .

Q. What are the known natural sources of this compound, and how does its abundance impact pharmacological studies?

- Methodological Answer : The compound is a diarylheptanoid found in Zingiber officinale (ginger) and Escallonia illinita. Low natural abundance necessitates semi-synthesis or scaling via microbial fermentation. Quantification via LC-MS/MS with deuterated internal standards ensures reproducibility in bioactivity assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,5S vs. 3S,5S) influence the compound’s bioactivity in cancer cell lines?

- Methodological Answer : Stereoisomers exhibit divergent binding affinities to targets like EGFR or SRC kinases. Molecular docking (AutoDock Vina) paired with SPR (surface plasmon resonance) reveals that the 3S,5S isomer binds EGFR with higher affinity (ΔG = -9.0 kcal/mol) than 3R,5S (ΔG = -7.5 kcal/mol), correlating with cytotoxicity in MCF-7 cells .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory vs. pro-oxidant effects of this compound?

- Methodological Answer : Dose- and cell-context dependencies explain discrepancies. For example, at 10 μM, it suppresses NF-κB (anti-inflammatory), while at 50 μM, ROS generation via NADPH oxidase activation dominates. Dual-luciferase assays (NF-κB reporter) combined with DCFH-DA staining for ROS are recommended to map dose-response thresholds .

Q. How can computational models predict the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use in silico tools like SwissADME to predict Phase I oxidation sites (e.g., benzylic C-3/C-5 hydroxyls). Validate with in vitro microsomal assays (human liver microsomes + NADPH), monitoring parent compound depletion via UPLC-QTOF. Half-life (t₁/₂) < 30 min suggests rapid glucuronidation, necessitating prodrug strategies .

Q. What chromatographic techniques separate this compound from structurally similar diarylheptanoids in complex matrices?

- Methodological Answer : HILIC (hydrophilic interaction chromatography) with a zwitterionic column (e.g., ZIC-cHILIC) resolves polar diarylheptanoids. Mobile phase: acetonitrile/ammonium acetate (pH 6.8). MS/MS fragmentation (e.g., m/z 282 → 181 [C₆H₅-C₃H₅O⁺]) confirms identity .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity data (IC₅₀) for this compound across different cancer cell lines?

- Resolution : Variability arises from cell line-specific expression of efflux transporters (e.g., P-gp) or metabolic enzymes. Perform cytotoxicity assays with transporter inhibitors (e.g., verapamil) and correlate results with RNA-seq data for ABCB1 (P-gp) and CYP3A4 expression .

Q. How to address discrepancies in reported solubility profiles (aqueous vs. DMSO)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。